molecular formula C5H5D5O2 B591112 Pentanoic acid - d5 CAS No. 135490-33-4

Pentanoic acid - d5

Cat. No.: B591112
CAS No.: 135490-33-4
M. Wt: 107.16
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Description

Significance of Stable Isotope Labeling in Advanced Biochemical Investigations

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes. In the context of biochemical investigations, this typically involves replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon-¹² (¹²C) with carbon-¹³ (¹³C). This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to participate in biological processes in a manner nearly identical to its non-labeled counterpart. beilstein-journals.org

The key advantage of this technique lies in the ability to track and quantify these labeled molecules within complex biological matrices. clearsynth.com The difference in mass allows for their distinction from endogenous molecules using mass spectrometry (MS). clearsynth.comthalesnano.com Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, the presence of deuterium can simplify spectra and provide valuable structural information. thalesnano.comsynmr.in This ability to trace the metabolic fate of compounds has been instrumental in elucidating metabolic pathways, understanding drug metabolism, and studying the dynamics of cellular processes. beilstein-journals.orgwiseguyreports.commdpi.com The use of deuterated compounds dates back to the 1930s, when they were first used to study fatty acid metabolism in mice. mdpi.com

Overview of Pentanoic Acid-d5 as a Key Deuterated Probe in Research

Pentanoic acid, also known as valeric acid, is a five-carbon fatty acid. Its deuterated form, Pentanoic acid-d5, is a synthetically modified version where five hydrogen atoms have been replaced by deuterium atoms. While the specific positions of deuteration can vary, a common form is deuteration on the indole (B1671886) ring when used as a metabolite standard for other compounds. caymanchem.comcaymanchem.com

Pentanoic acid-d5 serves as a crucial internal standard in a variety of analytical applications, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com Its primary role is to improve the accuracy and precision of quantitative analyses by correcting for variations during sample preparation and analysis. clearsynth.comscielo.org.mx This is especially important in complex biological samples like plasma and urine, where matrix effects can interfere with the measurement of the target analyte. scielo.org.mxnih.gov

Scope and Research Objectives for Pentanoic Acid-d5 Studies

The primary application of Pentanoic acid-d5 is as an internal standard for the quantification of metabolites of various compounds, including synthetic cannabinoids. caymanchem.comcaymanchem.comcaymanchem.comcerilliant.com Research objectives for studies utilizing Pentanoic acid-d5 often revolve around developing and validating robust analytical methods for detecting and quantifying specific metabolites in biological fluids. ojp.gov These methods are critical in fields such as clinical toxicology, forensic analysis, and drug metabolism studies. cerilliant.comojp.gov

For instance, deuterated metabolites of synthetic cannabinoids, such as UR-144 N-pentanoic acid metabolite-d5, are used to accurately measure the levels of the corresponding non-deuterated metabolite in urine or blood samples. caymanchem.comcerilliant.comsigmaaldrich.com This allows researchers and clinicians to understand the pharmacokinetics and metabolism of these substances. Furthermore, the use of deuterated standards helps to ensure the reliability and comparability of results across different laboratories. eurisotop.com

Interactive Data Table: Properties of Pentanoic Acid-d5 Variants

Below are tables detailing the physical and chemical properties of different deuterated pentanoic acid compounds used in research.

UR-144 N-pentanoic acid metabolite-d5

Property Value
Formal Name 5-(3-(2,2,3,3-tetramethyl-cyclopropanecarbonyl)-1H-indol-1-yl-2,4,5,6,7-d₅)pentanoic acid caymanchem.com
CAS Number 2117405-23-7 caymanchem.com
Molecular Formula C₂₁H₂₂D₅NO₃ caymanchem.com
Molecular Weight 346.5 caymanchem.com

| Purity | ≥99% deuterated forms (d₁-d₅) caymanchem.com |

JWH 018 N-pentanoic acid metabolite-d5

Property Value
Formal Name 5-(3-(1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d₅)pentanoic acid caymanchem.com
CAS Number 2748533-42-6 caymanchem.com
Molecular Formula C₂₄H₁₆D₅NO₃ caymanchem.com
Molecular Weight 376.5 caymanchem.com

| Purity | ≥99% deuterated forms (d₁-d₅) caymanchem.com |

MAM2201 N-pentanoic acid metabolite-d5

Property Value
Formal Name 5-(3-(4-methyl-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d₅)pentanoic acid caymanchem.com
CAS Number 2748469-43-2 caymanchem.com
Molecular Formula C₂₅H₁₈D₅NO₃ caymanchem.com
Molecular Weight 390.5 caymanchem.com

| Purity | ≥99% deuterated forms (d₁-d₅) caymanchem.com |

Properties

CAS No.

135490-33-4

Molecular Formula

C5H5D5O2

Molecular Weight

107.16

Purity

95% min.

Synonyms

Pentanoic acid - d5

Origin of Product

United States

Synthetic Methodologies for Deuterated Pentanoic Acid Variants

Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Positions

The incorporation of deuterium into the pentanoic acid structure can be achieved through several established and emerging chemical methods. The choice of strategy often depends on the desired position of the deuterium labels (regiochemistry) and the required level of deuterium incorporation.

One of the most fundamental approaches is hydrogen-deuterium (H/D) exchange , where labile protons in a molecule are swapped for deuterium. This can be catalyzed by acids or bases, typically targeting protons on carbons adjacent to activating functional groups (α-positions). scielo.org.mx For carboxylic acids, a general method involves the H/D exchange and subsequent decarboxylation of corresponding malonic acids in the presence of deuterium oxide (D₂O), which is efficient and avoids organic solvents. nih.gov More robust methods utilize metal catalysis under hydrothermal conditions. For instance, subjecting fatty acids to D₂O with a platinum-on-carbon (Pt/C) catalyst can achieve high levels of deuteration across the entire alkyl chain. europa.euthieme-connect.com

Another major strategy involves the reduction of precursor molecules with deuterated reagents . A common method is the reduction of a suitable functional group using a metal deuteride (B1239839), such as lithium aluminum deuteride (LiAlD₄). ansto.gov.au For example, a precursor to pentanoic acid could be reduced with LiAlD₄ to introduce deuterium atoms, followed by further chemical transformations to yield the final deuterated carboxylic acid. ansto.gov.au

More recently, transition metal-catalyzed C-H activation has emerged as a powerful tool for direct and selective deuteration. thieme-connect.com Catalysts based on metals like palladium, iridium, and rhodium can selectively activate specific C-H bonds, allowing for H/D exchange with a deuterium source like D₂O. acs.orgchemrxiv.org This approach can provide access to deuterated compounds that are difficult to synthesize using traditional methods and can be applied in the later stages of a synthetic sequence. chemrxiv.org

Deuteration Strategy Deuterium Source Key Reagents/Catalysts Typical Application
Acid/Base-Catalyzed ExchangeD₂OAcid or BaseDeuteration at enolizable positions (e.g., α-carbon). scielo.org.mxnih.gov
Metal-Catalyzed H/D ExchangeD₂OPt/C, Pd/CPerdeuteration or extensive deuteration of alkyl chains. europa.euthieme-connect.com
Reduction of PrecursorsLithium aluminum deuteride (LiAlD₄)Precursor with reducible functional groupIntroduction of deuterium at specific sites via functional group transformation. ansto.gov.au
Transition Metal C-H ActivationD₂O, d1-HFIPPalladium, Iridium, Rhodium complexesRegioselective deuteration at specific C-H bonds, including late-stage functionalization. acs.orgchemrxiv.org

Isotopic Purity and Regiochemical Control in Synthesis

Achieving high isotopic purity and precise regiochemical control are paramount in the synthesis of deuterated compounds for analytical and research purposes. Isotopic purity refers to the percentage of the product that contains the desired number of deuterium atoms, while regiochemical control refers to the ability to place those deuterium atoms at specific positions within the molecule.

Regiochemical control is often achieved by exploiting the inherent reactivity of the molecule or by using directing groups. The carboxylic acid functional group itself can act as a directing group in transition metal-catalyzed reactions, guiding the catalyst to activate and deuterate specific C-H bonds, such as those at the β-position. chemrxiv.org For example, palladium catalysis has been used for the regioselective late-stage C(sp³)–H deuteration of free carboxylic acids. chemrxiv.org For positions that are not easily activated, the introduction of an external directing group may be necessary to achieve the desired regioselectivity. acs.org

Isotopic purity is a measure of the effectiveness of the deuteration reaction. Methods such as photoredox-catalyzed decarboxylative deuteration have been shown to deliver excellent deuterium incorporation, often up to 99%. rsc.orgresearchgate.net In metal-catalyzed hydrothermal H/D exchange reactions, achieving very high isotopic purity (>98%) may require subjecting the compound to multiple reaction cycles, replacing the reagents each time to drive the exchange to completion. europa.eu The purity and isotopic enrichment of the final product are typically confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govacs.org

Substrate Type Method Achieved Isotopic Purity Key Finding
Aliphatic Carboxylic AcidsSynergistic Photoredox and HAT CatalysisUp to 99% D-incorporationPrecise decarboxylative deuteration is possible under mild conditions with D₂O. rsc.orgresearchgate.net
Malonic AcidsH/D exchange and decarboxylationHigh purity confirmed by NMRA general and mild method using D₂O without the need for organic solvents. nih.gov
Saturated Fatty AcidsMetal-catalyzed hydrothermal H/D exchange>98% D-incorporationHigh purity can be achieved by performing the H/D exchange multiple times. europa.eu
Free Carboxylic AcidsPalladium-catalyzed β-C(sp³)–H activationModerate to high D-incorporationThe carboxylate group directs the regioselective deuteration of the β-methylene position. chemrxiv.org

Advanced Synthetic Routes for Pentanoic Acid-d5 and its Derivatives

Modern synthetic chemistry has introduced several advanced routes for preparing deuterated molecules with greater efficiency, selectivity, and under milder conditions. These methods are applicable to the synthesis of pentanoic acid-d5 and other complex deuterated structures.

Late-stage C-H deuteration represents a significant advancement, as it allows for the introduction of deuterium into a complex molecule at a late point in its synthesis. chemrxiv.org This avoids the need to carry out a multi-step synthesis with expensive deuterated starting materials. Palladium-catalyzed systems, enabled by novel ligands, have been developed for the direct β-methylene C(sp³)–⁠H deuteration of unbiased carboxylic acids, a transformation that was previously challenging. thieme-connect.comchemrxiv.org

Photoredox catalysis is another innovative approach that uses visible light to initiate highly selective chemical transformations under mild conditions. rsc.orgresearchgate.net A notable example is the decarboxylative deuteration of aliphatic carboxylic acids. rsc.org In this process, a photocatalyst, in conjunction with a hydrogen atom transfer (HAT) catalyst and D₂O, can convert a carboxylic acid into its corresponding deuterated alkane with high precision and yield. rsc.orgresearchgate.net There are also methods that use tailored photoredox-active carboxylic acids, which act as both the reactant and the catalyst, eliminating the need for external transition-metal catalysts. rsc.org

Enzyme-assisted synthesis offers unparalleled selectivity for constructing complex deuterated molecules. acs.org Enzymes can catalyze reactions with high regio- and stereoselectivity that are difficult to replicate with traditional chemical methods. While often applied to more complex lipids, the principles can be adapted for simpler fatty acids. nih.gov For instance, enzymes can be used for the regioselective hydrolysis or esterification of a lipid, allowing for the specific incorporation of a deuterated fatty acid chain into a larger molecule, resulting in a product with high chemical and regiopurity. acs.org

Advanced Analytical Techniques for Characterization and Quantification

Mass Spectrometry (MS) Applications in Deuterated Compound Analysis

Mass spectrometry is a cornerstone for the analysis of deuterated compounds, offering high sensitivity and the ability to differentiate between isotopologues. When coupled with chromatographic separation techniques, MS allows for the robust quantification of analytes in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Pentanoic Acid-d5

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds, including short-chain fatty acids (SCFAs) like pentanoic acid. mdpi.comnih.gov For the analysis of Pentanoic acid-d5, GC-MS is frequently used in stable isotope dilution assays. imreblank.chnih.gov This approach involves adding a known amount of the deuterated standard (Pentanoic acid-d5) to a sample containing the non-deuterated analyte (pentanoic acid). caymanchem.comcaymanchem.com The ratio of the ion intensities of the deuterated and non-deuterated compounds is then used to accurately quantify the analyte, correcting for variations in sample preparation and instrument response. imreblank.ch

Methods can be either derivatization-free or involve a derivatization step to improve the chromatographic properties and sensitivity of the analytes. mdpi.comnih.govnih.gov Derivatization-free methods often involve acidification of the sample to increase the volatility of the SCFAs for GC analysis. mdpi.comnih.gov Common derivatization agents include pentafluorobenzyl bromide, which converts the carboxylic acids to their corresponding esters, enhancing their volatility and detectability. nih.gov

In a typical GC-MS method for SCFA analysis, a wax-based column is often employed for separation. lboro.ac.uk The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of pentanoic acid and Pentanoic acid-d5. mdpi.comnih.gov

Table 1: Exemplary GC-MS Parameters for SCFA Analysis

Parameter Setting
Gas Chromatograph
Column SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) or similar
Injector Temperature 240 °C
Carrier Gas Helium
Oven Temperature Program 80 °C (2 min) → 40 °C/min to 200 °C → 25 °C/min to 240 °C (2 min)
Mass Spectrometer
Ion Source Temperature 200 °C
Interface Temperature 240 °C
Ionization Mode Electron Impact (EI) at 70 eV
Measurement Mode Selected Ion Monitoring (SIM)

This table is a composite representation based on typical parameters and may not reflect a single specific study. shimadzu.com

The validation of these methods typically demonstrates excellent linearity, with correlation coefficients (R²) often exceeding 0.99, good recovery rates, and high reproducibility. mdpi.comnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Pentanoic Acid-d5

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the quantification of SCFAs, including pentanoic acid. wikipedia.org This technique is particularly advantageous for analyzing less volatile compounds and can often simplify sample preparation. plos.orgmdpi.com Pentanoic acid-d5 serves as an ideal internal standard in LC-MS/MS assays for the accurate quantification of endogenous pentanoic acid in various biological matrices like plasma, urine, and fecal samples. caymanchem.comcaymanchem.comoup.comutsakcongress.comoup.com

Due to the poor ionization efficiency of underivatized SCFAs, chemical derivatization is commonly employed to enhance sensitivity in LC-MS/MS methods. researchgate.netmdpi.com A variety of derivatization reagents have been utilized, including:

3-Nitrophenylhydrazine (3-NPH): This reagent reacts with the carboxylic acid group to form a hydrazone, which can be readily ionized. lipidmaps.org

Aniline (B41778): Derivatization with aniline or isotopically labeled aniline (e.g., ¹³C-aniline) allows for robust quantification. plos.orgmdpi.com

Girard's Reagent T (GT): This reagent has been shown to significantly increase the sensitivity of SCFA detection compared to other methods. researchgate.netmdpi.com

5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ): Another derivatization agent used to improve the ionization of SCFAs. researchgate.netmdpi.com

The LC separation is typically performed on a C18 column, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. oup.comlipidmaps.orgoup.comsciex.com MRM provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the deuterated internal standard. lipidmaps.org

Table 2: Typical LC-MS/MS Parameters for Derivatized SCFA Analysis

Parameter Setting
Liquid Chromatograph
Column C18-Hypersil Gold (or similar)
Mobile Phase Gradient of water and methanol/acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) acetate
Flow Rate Variable, often in the range of 0.2-0.6 mL/min
Mass Spectrometer
Ion Source Electrospray Ionization (ESI), often in negative mode for derivatized acids
Ion Source Voltage ~ -4500 V
Vaporizer Temperature ~ 500 °C
Detection Mode Multiple Reaction Monitoring (MRM)

This table is a composite representation based on typical parameters and may not reflect a single specific study. mdpi.comoup.comoup.com

LC-MS/MS methods utilizing Pentanoic acid-d5 as an internal standard have been validated for linearity, accuracy, and precision, proving to be reliable for large-scale clinical and research studies. lboro.ac.ukplos.org

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-resolution mass spectrometry (HRMS) offers the capability to determine the exact mass of a molecule with high accuracy and resolving power. measurlabs.com This is particularly valuable in the analysis of deuterated compounds like Pentanoic acid-d5, as it allows for the differentiation of isotopologues with the same nominal mass but different elemental compositions. acs.orgnih.gov For instance, HRMS can distinguish between a molecule containing two deuterium (B1214612) atoms and one with two ¹³C atoms, which would be indistinguishable with a low-resolution instrument.

The ability of HRMS to resolve the isotopic fine structure is crucial for several applications:

Purity Assessment: HRMS can accurately determine the isotopic purity of a deuterated standard by measuring the relative abundance of its different isotopologues. nih.gov

Metabolite Identification: In metabolic studies, HRMS can help in the unambiguous identification of metabolites by providing their elemental composition. acs.orgnih.gov

Hydrogen-Deuterium Exchange (HDX) Studies: HRMS can directly monitor the incorporation of deuterium into molecules, providing insights into protein structure and dynamics. nih.gov

Orbitrap and time-of-flight (ToF) mass spectrometers are common HRMS instruments used for these analyses. mdpi.comnih.gov The high resolving power of these instruments enables the confident identification of compounds based on their accurate mass and unique isotopic patterns. mdpi.comresearcher.life

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compound Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including deuterated compounds. It provides detailed information about the chemical environment of atomic nuclei.

Deuterium NMR Spectroscopy in Structural and Mechanistic Studies

Deuterium (²H) NMR spectroscopy is a powerful technique specifically used to study the location and dynamics of deuterium atoms within a molecule. ansto.gov.au In the context of Pentanoic acid-d5, ²H NMR can be used to:

Confirm Deuteration Sites: It verifies the specific positions of deuterium labeling on the pentanoic acid backbone. ansto.gov.au

Assess Isotopic Enrichment: The integration of the deuterium signals can provide a measure of the degree of deuteration at each labeled site. rsc.org

Study Molecular Dynamics: In more complex systems, such as when deuterated fatty acids are incorporated into membranes, ²H NMR can provide information on the mobility and ordering of the lipid chains. rsc.org

While ¹H NMR is used to identify the presence and location of residual protons, ²H NMR directly observes the deuterium nuclei, offering a clear picture of the labeling pattern. ansto.gov.au

Multidimensional NMR Techniques Applied to Pentanoic Acid-d5 Systems

While one-dimensional NMR provides basic structural information, multidimensional NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules or mixtures. d-nb.info For a relatively simple molecule like Pentanoic acid-d5, these techniques are crucial for confirming its structure and purity. researchgate.net

Common multidimensional NMR experiments include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the carbon skeleton of the molecule. acs.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. acs.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is useful for identifying quaternary carbons and piecing together different molecular fragments. researchgate.netacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This provides information about protons that are close in space, which can be used to determine stereochemistry. researchgate.netnih.gov

By employing a combination of these techniques, researchers can obtain a complete and detailed structural characterization of Pentanoic acid-d5 and related systems. researchgate.netacs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
Pentanoic acid-d5
Pentanoic acid
Pentafluorobenzyl bromide
3-Nitrophenylhydrazine
Aniline
¹³C-aniline
Girard's Reagent T
5-(dimethylamino)-1-carbohydrazide-isoquinoline
Deuterium

Chromatographic Separation Techniques for Pentanoic Acid-d5 Derivatives

The separation of pentanoic acid-d5 and its derivatives from complex mixtures is a critical step in its analysis. Chromatographic techniques, including gas chromatography (GC) and liquid chromatography (LC), are fundamental to achieving the necessary resolution for accurate quantification.

Optimization of Chromatographic Conditions for Deuterated Analogues

The optimization of chromatographic conditions is paramount for the effective separation of deuterated analogues like pentanoic acid-d5. In gas chromatography, factors such as the stationary phase, temperature programming, and carrier gas flow rate significantly influence the separation of volatile carboxylic acids. nsf.gov For instance, the use of specialized columns, such as those with zwitterionic liquid stationary phases, can offer unique selectivity and improved peak shapes for these analytes. nsf.gov

In liquid chromatography, particularly reversed-phase HPLC, the mobile phase composition, including the organic modifier (e.g., acetonitrile or methanol), pH, and the type of acid modifier (e.g., formic acid or phosphoric acid), are key parameters to adjust. sielc.comvscht.cz The choice of column, such as a C18 or a pentafluorophenyl (PFP) column, also plays a crucial role. vscht.czacs.org It has been observed that deuterium-labeled compounds may elute slightly earlier than their non-labeled counterparts in reversed-phase chromatography, a phenomenon known as the chromatographic deuterium effect (CDE). acs.orgnih.gov Understanding and minimizing this effect through careful method optimization is essential for co-elution and accurate quantification when using deuterated internal standards. acs.org For polar metabolites, techniques like UltraPerformance Convergence Chromatography (UPC²) provide an alternative, where optimization of the eluent and co-solvent composition is critical for good peak shape and retention. waters.com

A study on the separation of various analytes, including those with structural similarities to pentanoic acid, highlights the importance of a systematic approach to method development. vscht.cz This involves evaluating different columns and mobile phase conditions to achieve the desired resolution. vscht.cz For instance, a comparison of different reversed-phase columns showed that a PFP column could effectively reduce the chromatographic deuterium effect, suggesting that electronic interactions with the stationary phase play a significant role. acs.org

Below is a table summarizing typical chromatographic parameters that are optimized for the analysis of short-chain fatty acids and their deuterated analogues.

ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Column/Stationary Phase HP-FFAP, Zwitterionic Liquid Phases nsf.govC18, Pentafluorophenyl (PFP), Newcrom R1 sielc.comvscht.czacs.org
Mobile Phase/Carrier Gas Helium nsf.govAcetonitrile/Water with Formic or Phosphoric Acid sielc.com
Detector Mass Spectrometry (MS) nsf.govMass Spectrometry (MS), UV sielc.comacs.org
Temperature Program Gradient temperature programming nsf.govIsothermal or gradient elution vscht.czacs.org
Flow Rate 1 mL/min nsf.gov0.5 - 1 mL/min acs.orgnih.gov
Injection Volume Split injection nsf.gov2 - 25 µL nih.govmdpi.com

Development and Validation of Analytical Methods Utilizing Pentanoic Acid-d5 as an Internal Standard

The use of pentanoic acid-d5 as an internal standard is a cornerstone of robust and reliable quantitative analytical methods. clearsynth.com An internal standard is a compound added to a sample in a known concentration to enable the quantification of an analyte. well-labs.com Deuterated standards are ideal because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by mass spectrometry. clearsynth.comdiva-portal.org This allows them to co-elute chromatographically and experience similar matrix effects, leading to more accurate and precise measurements. clearsynth.comdiva-portal.org

Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose. clearsynth.com This involves establishing parameters such as linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and robustness. acs.org For instance, in the quantification of synthetic cannabinoids and their metabolites in urine, a comprehensive LC-MS/MS method was validated using a suite of deuterated internal standards, including JWH-018 N-pentanoic acid-d5 and UR-144 N-pentanoic acid-d5. nih.govoup.com The validation demonstrated good linearity (r² > 0.994), inter-day accuracy (88.3–112.2%), and imprecision (4.3–13.5% coefficient of variation). nih.gov

Quantitative Methodologies in Metabolomics Research

In metabolomics, which involves the comprehensive study of small molecules (metabolites) in a biological system, accurate quantification is essential for identifying biomarkers and understanding metabolic pathways. scispace.com Deuterated internal standards, including those for fatty acids like pentanoic acid, are invaluable for correcting for variations during sample preparation and analysis. metabolomicsworkbench.orgnih.gov

Stable isotope dilution analysis coupled with GC-MS or LC-MS is a powerful technique for quantifying metabolites. metabolomicsworkbench.org In this approach, a known amount of a stable isotope-labeled internal standard, such as pentanoic acid-d5, is added to the biological sample at the beginning of the workflow. metabolomicsworkbench.orgnih.gov The ratio of the analyte to the internal standard is then measured by the mass spectrometer. This ratio is used to calculate the concentration of the endogenous analyte, effectively compensating for any losses during extraction, derivatization, and injection, as well as for ionization suppression or enhancement effects in the mass spectrometer. clearsynth.comdiva-portal.org

For example, in a study of metabolites from individuals with undiagnosed diseases, a variety of deuterated internal standards, including those for fatty acids, were used to ensure accurate quantification in urine and cerebrospinal fluid samples prior to GC-MS analysis. nih.gov

Applications in Forensic and Bioanalytical Research

Pentanoic acid-d5 and its derivatives are frequently used as internal standards in forensic and bioanalytical research, particularly in the analysis of drugs of abuse and their metabolites. cerilliant.comcaymanchem.comglpbio.combiomol.combertin-bioreagent.comcaymanchem.com For example, various deuterated N-pentanoic acid metabolites of synthetic cannabinoids, such as JWH-018, UR-144, AM694, and MAM2201, are commercially available for use as internal standards in GC-MS or LC-MS methods for clinical toxicology and urine drug testing. cerilliant.comcaymanchem.comglpbio.combertin-bioreagent.comcaymanchem.comcaymanchem.com

Applications in Metabolic Pathway Elucidation and Flux Analysis

Elucidation of Fatty acid Metabolic Pathways using Pentanoic Acid-d5 Tracers

Pentanoic acid-d5 is utilized to trace the intricate pathways of fatty acid metabolism. By introducing this labeled compound into cellular systems, researchers can follow the incorporation and transformation of the deuterated carbon skeleton into various downstream metabolites.

In cellular systems such as yeast (e.g., Saccharomyces cerevisiae) and various mammalian cell lines, Pentanoic acid-d5 acts as a tracer to monitor the flux of carbon and hydrogen atoms. Yeast, a model organism for studying eukaryotic metabolism, can utilize external fatty acids for energy production through β-oxidation or incorporate them into complex lipids. When yeast are cultured with Pentanoic acid-d5, the deuterium (B1214612) labels can be tracked as the fatty acid is metabolized. This allows for the quantification of the rate of β-oxidation and the contribution of external short-chain fatty acids to the cellular acetyl-CoA pool.

Similarly, in mammalian cell lines, particularly those used in cancer research, metabolic pathways are often rewired. Introducing Pentanoic acid-d5 can help to understand how cancer cells utilize short-chain fatty acids. The deuterium label from Pentanoic acid-d5 can be traced into newly synthesized long-chain fatty acids, ketone bodies, or intermediates of the tricarboxylic acid (TCA) cycle, providing a quantitative measure of the metabolic fluxes through these pathways.

Table 1: Hypothetical Data on Pentanoic Acid-d5 Tracing in a Cancer Cell Line

MetaboliteIsotopic Enrichment (%) from Pentanoic Acid-d5
Palmitate (C16:0)5.2
Stearate (C18:0)3.8
Citrate2.1
β-hydroxybutyrate8.5

This table illustrates the potential distribution of deuterium from Pentanoic acid-d5 into key metabolites, indicating the relative flux into fatty acid synthesis and ketogenesis.

The analysis of the isotopic distribution in metabolites downstream of Pentanoic acid-d5 provides detailed information about the biosynthetic pathways. As Pentanoic acid-d5 is broken down into smaller units (e.g., acetyl-CoA), these deuterated building blocks are incorporated into a variety of newly synthesized molecules. Mass spectrometry can then be used to determine the number of deuterium atoms in these products.

For example, the pattern of deuterium labeling in newly synthesized palmitate can reveal the extent to which the cellular acetyl-CoA pool is derived from the catabolism of Pentanoic acid-d5. This isotopic fine-structure analysis is crucial for constructing accurate models of cellular metabolism and understanding how different nutrient sources contribute to biomass production.

Investigations into Short-Chain Fatty Acid Metabolism through Deuterium Labeling

Short-chain fatty acids (SCFAs) are key metabolic products of the gut microbiota and play significant roles in host physiology. Deuterium-labeled SCFAs, such as Pentanoic acid-d5, are invaluable for studying their absorption, distribution, and utilization by host tissues. These studies can shed light on the contribution of gut-derived SCFAs to systemic energy homeostasis and their role in signaling pathways.

Quantitative Metabolic Flux Analysis (MFA) with Pentanoic Acid-d5

Quantitative Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates of metabolic reactions within a biological system. Pentanoic acid-d5 serves as an excellent tracer for MFA studies focused on fatty acid and central carbon metabolism.

Cancer cells and other highly proliferative cells exhibit significant metabolic plasticity, allowing them to adapt to changing nutrient availability and microenvironmental conditions. By using Pentanoic acid-d5 as a tracer, researchers can assess how these cells reroute their metabolic pathways in response to various stimuli, such as nutrient deprivation or drug treatment. For instance, in the presence of glucose limitation, some cancer cells may increase their reliance on fatty acid oxidation for energy. MFA studies with Pentanoic acid-d5 can quantify this shift, providing insights into the mechanisms of metabolic adaptation and potential therapeutic targets.

The application of Pentanoic acid-d5 is not limited to in vitro cell culture models. It can also be used in in vivo studies with non-human biological systems, such as rodents, to investigate systemic and organ-specific metabolism. By administering Pentanoic acid-d5 and analyzing tissue and plasma samples, it is possible to determine the fluxes of fatty acid metabolism in different organs like the liver, adipose tissue, and muscle. These in vivo studies are crucial for understanding the integrated metabolic physiology and the pathophysiology of metabolic diseases.

Mechanistic Studies Employing Deuterated Pentanoic Acid

Probing Enzyme-Catalyzed Hydrogen/Deuterium (B1214612) Exchange Reactions

The use of deuterated substrates is a cornerstone in studying enzyme mechanisms, particularly for reactions involving proton transfer. Hydrogen-deuterium (H/D) exchange reactions, where a proton from a substrate is replaced by a deuteron (B1233211) from a solvent like deuterium oxide (D₂O) or vice versa, can reveal critical details about enzyme-substrate interactions and the formation of reaction intermediates. nih.govwikipedia.org

A significant example of this application is seen in studies of fatty acid metabolism. Research on rat liver acyl-CoA dehydrogenases, enzymes crucial for the first step of β-oxidation, has utilized deuterated fatty acyl-CoA substrates to probe the initial steps of the catalytic mechanism. nih.gov In these studies, when a fatty acyl-CoA substrate, such as pentanoyl-CoA (formed from pentanoic acid), is incubated with the enzyme in D₂O without an electron acceptor, a specific hydrogen/deuterium exchange occurs. nih.gov

Detailed analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy revealed that one of the hydrogen atoms at the C-2 position of the fatty acyl-CoA substrate is rapidly replaced by a deuterium atom. nih.gov Notably, no such exchange was observed at the C-3 position. nih.gov This specific monodeuteration at the C-2 position provides strong evidence for the enzyme's role in abstracting a proton from this position to form a carbanion intermediate as a key step in the catalytic cycle. nih.gov The exchange reaction proceeded to near completion over time, indicating a dynamic and reversible interaction between the enzyme and the substrate in the absence of the subsequent oxidative step. nih.gov

Table 1: Enzyme-Catalyzed Deuterium Exchange in Acyl-CoA Substrates

EnzymeSubstrateExperimental ConditionObserved H/D ExchangeMechanistic Implication
Acyl-CoA DehydrogenaseFatty Acyl-CoAIncubation in D₂O, no electron acceptorMonodeuteration at C-2 positionFormation of a C-2 carbanion intermediate
Acyl-CoA DehydrogenaseFatty Acyl-CoAIncubation in D₂O, no electron acceptorNo deuteration at C-3 positionSpecificity of proton abstraction

This type of experiment, which can be performed with substrates derived from pentanoic acid-d5 or by using D₂O, is fundamental to confirming the proposed mechanisms of enzymes involved in fatty acid metabolism.

Investigating Isotope Effects in Biochemical Transformations

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. wikipedia.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step of the reaction. wikipedia.orgillinois.edu The magnitude of the KIE provides valuable information about the transition state of a reaction. illinois.edunih.gov

In the context of biochemical transformations involving pentanoic acid, a KIE would be expected in reactions where a C-H bond at a specific position is cleaved in the rate-limiting step. For instance, in the β-oxidation of fatty acids, the initial step catalyzed by acyl-CoA dehydrogenase involves the abstraction of a proton from the α-carbon (C-2). nih.govnih.gov If pentanoic acid-d5 were used to generate pentanoyl-CoA deuterated at the C-2 position, a primary KIE would be anticipated.

The observation of a KIE (kH/kD > 1) would confirm that the C-H bond cleavage at the C-2 position is indeed a rate-limiting part of the enzymatic reaction. The magnitude of this effect can further help to characterize the geometry of the transition state. This principle is widely applied in studying the mechanisms of various enzymes. nih.gov

Table 2: Illustrative Kinetic Isotope Effects in the Oxidation of Pentanoic Acid

SubstrateRate-Limiting StepTheoretical Rate Constant (k)Kinetic Isotope Effect (kH/kD)Interpretation
Pentanoic AcidC-H bond cleavage at C-2kH-Reference rate
Pentanoic Acid-d2 (at C-2)C-D bond cleavage at C-2kD> 1C-H(D) bond cleavage is part of the rate-determining step

This table is illustrative and demonstrates the expected outcome based on established principles of kinetic isotope effects.

Role of Deuterated Pentanoic Acid in Reaction Mechanism Delineation

The use of deuterated compounds like pentanoic acid-d5 is a powerful strategy for delineating complex reaction mechanisms. nih.govcreative-proteomics.com By tracing the fate of the deuterium labels in the products of a reaction, chemists and biochemists can deduce the sequence of bond-breaking and bond-forming events, identify intermediates, and distinguish between different possible mechanistic pathways. researchgate.net

The study of acyl-CoA dehydrogenases mentioned previously is a prime example of this application. nih.gov The specific monodeuteration at the C-2 position, and the lack of exchange at C-3, allowed researchers to definitively conclude that the mechanism involves the formation of a C-2 carbanion intermediate. This ruled out alternative mechanisms that might have predicted exchange at other positions. This level of detail is crucial for a complete understanding of how enzymes achieve their remarkable catalytic efficiency and specificity. nih.gov

Furthermore, in metabolic studies, deuterated short-chain fatty acids can be used as tracers to follow the intricate pathways of their breakdown and incorporation into other molecules. nih.govmdpi.com For example, by administering pentanoic acid-d5 and analyzing the isotopic labeling patterns in downstream metabolites, researchers can quantify metabolic fluxes and identify connections between different metabolic pathways. nih.gov This approach is fundamental to the field of metabolomics and is essential for understanding both normal physiology and the metabolic dysregulation that occurs in disease states. nih.govfrontiersin.org

Theoretical and Computational Approaches in Deuterated Pentanoic Acid Research

Quantum Chemical Calculations for Isotope Effects and Spectroscopic Prediction

Quantum chemical calculations are fundamental in elucidating the kinetic and equilibrium isotope effects observed in deuterated molecules. The substitution of hydrogen with deuterium (B1214612) alters the vibrational frequencies of the molecule's bonds, primarily due to the mass difference. This change in zero-point energy (ZPE) can influence reaction rates and equilibrium constants. nih.gov

Theoretical models, such as those based on density functional theory (DFT), are employed to calculate the vibrational spectra (e.g., IR and Raman) of both the deuterated and non-deuterated isotopologues. researchgate.net By comparing the computed spectra, researchers can predict the shifts in vibrational frequencies that arise from deuteration. These predictions are vital for interpreting experimental spectroscopic data and confirming isotopic incorporation. For instance, calculations can simulate the stretching and bending modes of C-D versus C-H bonds, providing a theoretical basis for the observed changes in infrared spectra. researchgate.net

Furthermore, these computational methods can quantify the deuterium kinetic isotope effect (KIE), which is the ratio of the rate constant for the reaction of the non-deuterated compound to the rate constant for the deuterated compound (kH/kD). mdpi.com Such calculations are essential for understanding reaction mechanisms where C-H bond cleavage is the rate-determining step. acs.org While specific KIE calculations for pentanoic acid-d5 are not abundant in the literature, data from related carboxylic acids illustrate the principles. For example, studies on other acids have shown how quantum chemical calculations can predict KIE values that are in excellent agreement with experimental results. psu.edu

Table 1: Comparison of Calculated Vibrational Frequencies for C-H vs. C-D Bonds in a Carboxylic Acid Model (Note: This table is illustrative, based on general principles of isotope effects on vibrational frequencies as discussed in the literature. researchgate.net)

Vibrational Mode Typical C-H Wavenumber (cm⁻¹) Predicted C-D Wavenumber (cm⁻¹) Predicted Shift (cm⁻¹)
Symmetric Stretch ~2870 ~2100 ~770
Asymmetric Stretch ~2960 ~2210 ~750
Bending (Scissoring) ~1450 ~1050 ~400

This interactive table demonstrates the significant shifts to lower wavenumbers predicted by quantum chemical calculations when hydrogen is replaced by deuterium.

Computational Modeling of Metabolic Networks Integrating Deuterium Tracers

Computational modeling of metabolic networks is a key tool in systems biology for understanding the flow of metabolites through various pathways. frontiersin.orgnih.gov The use of stable isotope tracers, such as deuterium, provides empirical data that can be integrated into these models to quantify metabolic fluxes. uni.lu When Pentanoic acid-d5 is introduced into a biological system, its deuterated backbone can be tracked as it is metabolized.

Metabolic Flux Analysis (MFA) is a primary computational technique used for this purpose. uni.lu By measuring the distribution of deuterium in downstream metabolites using techniques like mass spectrometry, researchers can deduce the activity of specific metabolic pathways. uni.lu Computational models are essential to deconvolve the complex labeling patterns that result from metabolic activity. These models consist of a stoichiometric matrix of metabolic reactions and a set of atom transition maps. osti.gov

The integration of deuterium tracer data into these network models allows for:

Pathway Elucidation: Identifying active metabolic routes for fatty acid oxidation or biosynthesis.

Flux Quantification: Determining the rates of metabolic reactions involving pentanoic acid. osti.gov

Thermodynamic Analysis: Using deuterium labeling to understand thermodynamic bottlenecks in metabolic pathways. osti.gov

While large-scale metabolic models integrating Pentanoic acid-d5 are specific to particular research questions, the general approach is well-established. The process involves defining a network of relevant reactions, performing isotopic labeling experiments, and using computational algorithms to fit the experimental data to the model, thereby estimating the metabolic fluxes. researchgate.net

Table 2: Illustrative Data Input for Metabolic Flux Analysis using a Deuterium Tracer (Note: This table represents the type of mass isotopomer distribution data obtained from a mass spectrometry experiment that would be used as input for computational metabolic modeling. uni.lu)

Metabolite Isotopologue Measured Relative Abundance (%)
Acetyl-CoA M+0 60
M+1 15
M+2 25
Succinate M+0 50
M+1 20
M+2 20
M+3 5

This interactive table shows hypothetical mass isotopomer distributions for key metabolites following the administration of a deuterated tracer. Computational software uses this data to calculate pathway fluxes.

Quantitative Structure-Property Relationship (QSPR) Modeling in Analytical Development

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net In the context of Pentanoic acid-d5, QSPR can be a valuable tool in the development of analytical methods for its detection and quantification.

The development of a QSPR model involves several steps:

Data Collection: A dataset of compounds with known properties (e.g., chromatographic retention time, boiling point) is assembled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated that encode structural, topological, electronic, and physicochemical features. rsc.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property of interest. rsc.orgmdpi.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. rsc.org

For Pentanoic acid-d5, QSPR models could predict properties crucial for analytical method development, such as its retention time in gas or liquid chromatography, or its response factor in a mass spectrometer. By including deuterated and non-deuterated compounds in the training set, the model can learn to account for the subtle changes in properties caused by isotopic substitution. This predictive capability can significantly reduce the experimental effort required to develop and optimize analytical methods. For example, a QSPR model could predict the change in lipophilicity (logP) upon deuteration, which influences chromatographic separation.

Table 3: Compound Names Mentioned in the Article

Compound Name
Pentanoic acid-d5
Pentanoic acid
Deuterium oxide

Emerging Research Avenues and Future Directions

Integration of Pentanoic Acid-d5 in Multi-Omics Research Strategies

The rise of multi-omics, which integrates data from various "-omics" fields like genomics, proteomics, transcriptomics, and metabolomics, provides a comprehensive view of biological systems. nih.gov In this context, isotopically labeled compounds such as Pentanoic acid-d5 are crucial for adding a quantitative and dynamic layer to these complex datasets.

In the fields of metabolomics and lipidomics, Pentanoic acid-d5 serves a critical function. As a stable isotope-labeled internal standard, it is essential for the accurate quantification of its non-labeled counterpart and other related short-chain fatty acids in biological samples. isotope.comnih.govcreative-proteomics.com This is particularly important in studies aiming to understand the metabolic shifts associated with various physiological or pathological states. For instance, in lipidomics studies, a set of deuterated fatty acids can be added to samples to act as internal standards, compensating for any loss during the analytical procedure and allowing for precise quantification via methods like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS). isotope.comcreative-proteomics.com

The use of deuterated fatty acids extends beyond simple quantification. They are instrumental in tracing the metabolic fate of fatty acids within complex biological systems. nih.gov By introducing Pentanoic acid-d5, researchers can track its incorporation into various metabolic pathways, providing insights into cellular metabolism and biochemical transformations. nih.govresearchgate.net This ability to follow labeled molecules is fundamental to understanding the dynamic nature of metabolic networks. researchgate.net For example, studies have utilized deuterated polyunsaturated fatty acids to investigate lipid peroxidation and its role in cellular processes. frontiersin.orgx-chemrx.com While these studies focus on longer chain fatty acids, the principles are directly applicable to shorter chains like pentanoic acid.

The integration of data from these tracer studies with proteomics and transcriptomics allows for a more complete picture of how changes in fatty acid metabolism are regulated at the genetic and protein levels. This multi-omics approach, powered by tools like Pentanoic acid-d5, is pivotal for elucidating the mechanisms behind complex diseases and for the discovery of novel biomarkers. isotope.com

Advancements in Automated Synthesis and High-Throughput Analysis

The increasing demand for deuterated compounds in research has spurred the development of more efficient and automated synthesis and analysis methods.

Traditional batch synthesis of isotopically labeled compounds can be time-consuming and costly. adesisinc.com Recent advancements in flow chemistry offer a promising alternative. adesisinc.comdovepress.com Automated flow synthesis provides precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. dovepress.com This technology is being adapted for the synthesis of various isotopically labeled molecules, and its application to the production of deuterated fatty acids like Pentanoic acid-d5 would make these crucial research tools more accessible and cost-effective. adesisinc.comdovepress.com Flow chemistry can also facilitate late-stage isotopic labeling, which is more atom-economical. adesisinc.com

In parallel with synthesis, high-throughput screening (HTS) methodologies are being developed to rapidly assess the biological effects of vast libraries of compounds. google.compnas.org The use of deuterated compounds is integral to some of these HTS approaches. For example, a method for HTS of compounds in living systems involves administering isotope-labeled substrates to reveal flux rates through metabolic pathways. pnas.org By comparing systems exposed and not exposed to a test compound, researchers can quickly identify its effects. pnas.org Furthermore, high-throughput screening can be used to identify small molecule stabilizers of misfolded proteins, where deuterated compounds can serve as internal standards in the analytical process. nih.gov The development of HTS assays that can incorporate and analyze data from isotopically labeled molecules like Pentanoic acid-d5 will accelerate the pace of drug discovery and toxicological screening. nih.govshoko-sc.co.jp

Research Area="1.2em">Application of Pentanoic Acid-d5="1.2em">Key Advantages="1.2em">
Multi-Omics Internal standard in metabolomics/lipidomicsAccurate quantification of endogenous fatty acids
Metabolic tracerElucidation of fatty acid metabolic pathways
Automated Synthesis Target molecule for flow chemistryIncreased efficiency, yield, and safety of production
High-Throughput Analysis Internal standard in screening assaysPrecise quantification in large-scale experiments
Substrate in metabolic flux screeningRapid assessment of compound effects on metabolism

Novel Applications in Systems Biology and Synthetic Biology Research

Systems biology aims to understand the complex interactions within biological systems as a whole. Isotope labeling is a powerful technique in this field for mapping and quantifying the flow of molecules through metabolic networks, a concept known as metabolic flux analysis. nih.govresearchgate.net By introducing a labeled substrate like Pentanoic acid-d5, scientists can trace the deuterium (B1214612) atoms as they are incorporated into various downstream metabolites. This allows for the construction of detailed models of cellular metabolism, providing a dynamic view that is unattainable with static concentration measurements alone. researchgate.net Such studies are crucial for understanding how metabolic pathways are regulated and how they respond to genetic or environmental perturbations.

Q & A

Q. Q. How can isotopic labeling (e.g., 13^{13}C, 2^2H) improve environmental tracing of pentanoic acid derivatives?

  • Methodological Answer : 13^{13}C-labeled perfluoropentanoic acid (e.g., Perfluoro-n-[1,2,3,4,5-13^{13}C5_5]pentanoic acid) is used in LC-MS/MS to quantify environmental persistence and degradation pathways. Isotopic dilution assays correct for matrix effects in soil/water samples .

Q. What are the ethical and practical considerations in designing in vivo studies with deuterated compounds?

  • Methodological Answer : Follow FINER criteria (Feasible, Novel, Ethical, Relevant):
  • Feasibility : Ensure deuterated analogs are non-toxic at administered doses (test via in vitro cytotoxicity assays).
  • Ethical Compliance : Adhere to IACUC guidelines for animal studies, including isotopic waste disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.